(8-Chloro-7-fluoro-3-hydroxynaphthalen-1-yl)boronic acid
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Overview
Description
B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid is a boronic acid derivative that features a naphthalene ring substituted with chlorine, fluorine, and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized naphthalene derivative. One common method is the borylation of halogenated naphthalenes using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale borylation reactions using similar palladium-catalyzed methods. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The boronic acid group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydroxyl group.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes. The boronic acid group can interact with active site residues, inhibiting enzyme activity. This interaction is often exploited in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid: Unique due to its specific substitution pattern on the naphthalene ring.
B-(8-Chloro-3-hydroxy-1-naphthalenyl)boronic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
B-(7-Fluoro-3-hydroxy-1-naphthalenyl)boronic acid: Lacks the chlorine atom, which may influence its chemical properties and applications.
Properties
Molecular Formula |
C10H7BClFO3 |
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Molecular Weight |
240.42 g/mol |
IUPAC Name |
(8-chloro-7-fluoro-3-hydroxynaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H7BClFO3/c12-10-8(13)2-1-5-3-6(14)4-7(9(5)10)11(15)16/h1-4,14-16H |
InChI Key |
SUKHEGKXXROSKK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=C1C(=C(C=C2)F)Cl)O)(O)O |
Origin of Product |
United States |
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